molecular formula C4H11ClN2O2 B1647193 2-((2-Aminoethyl)amino)acetic acid dihydrochloride CAS No. 25240-38-4

2-((2-Aminoethyl)amino)acetic acid dihydrochloride

Cat. No.: B1647193
CAS No.: 25240-38-4
M. Wt: 154.59 g/mol
InChI Key: AOQYIRCFPBPZMA-UHFFFAOYSA-N
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Description

2-((2-Aminoethyl)amino)acetic acid dihydrochloride is a derivative of glycine, an amino acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a reagent in biochemical studies and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)amino)acetic acid dihydrochloride typically involves the reaction of glycine with ethylenediamine. The process includes the following steps:

    Reaction of Glycine with Ethylenediamine: Glycine is reacted with ethylenediamine under controlled conditions to form 2-((2-Aminoethyl)amino)acetic acid.

    Formation of Dihydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of glycine and ethylenediamine are reacted in industrial reactors.

    Purification: The product is purified through crystallization or other separation techniques.

    Formation of Dihydrochloride Salt: The purified compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethyl)amino)acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, typically involving hydrogenation.

    Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Hydrogen gas in the presence of a catalyst is often used for reduction.

    Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-((2-Aminoethyl)amino)acetic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biochemical studies to understand protein and enzyme functions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)amino)acetic acid dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simple diamine that is structurally related to 2-((2-Aminoethyl)amino)acetic acid.

    Glycine: The parent amino acid from which the compound is derived.

    N-(2-Aminoethyl)glycine:

Uniqueness

2-((2-Aminoethyl)amino)acetic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-aminoethylamino)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-1-2-6-3-4(7)8;;/h6H,1-3,5H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCYRBQLBGZFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948091
Record name N-(2-Aminoethyl)-glycine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25240-38-4
Record name N-(2-Aminoethyl)-glycine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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